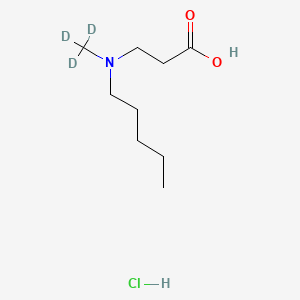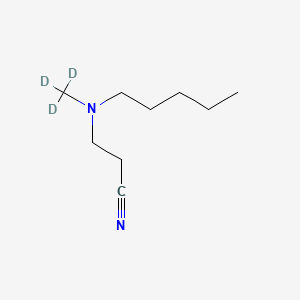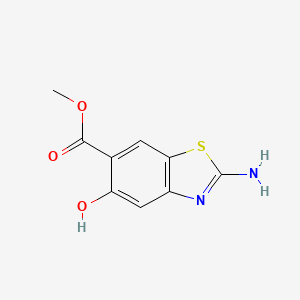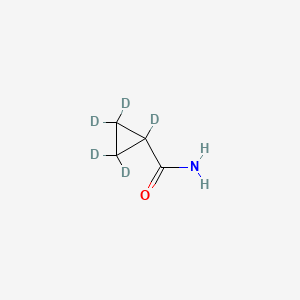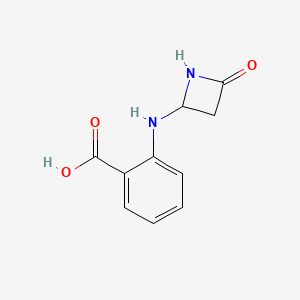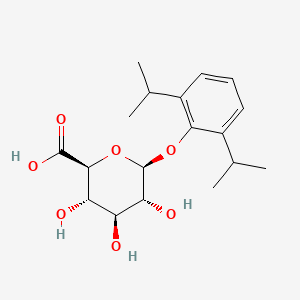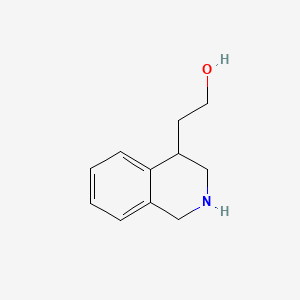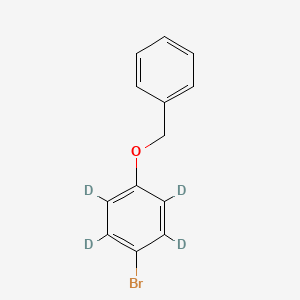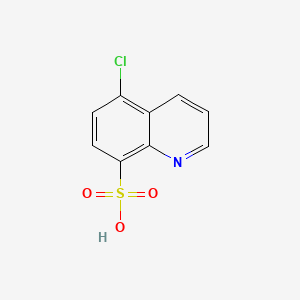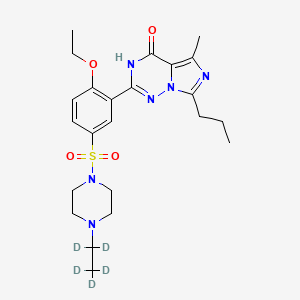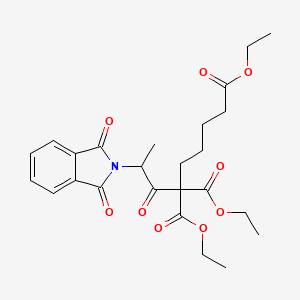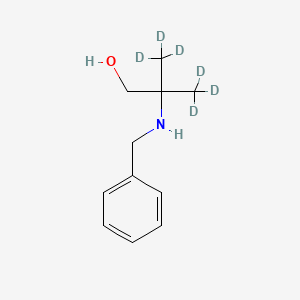
2-Benzylamino-2-methyl-1-propanol-d6
Overview
Description
2-Benzylamino-2-methyl-1-propanol-d6 is a deuterated derivative of 2-Benzylamino-2-methyl-1-propanol. It is a stable isotope-labeled compound used primarily in research applications. The molecular formula of this compound is C11H11D6NO, and it has a molecular weight of 185.30 .
Mechanism of Action
is a compound useful in organic synthesis . It has a molecular formula of C11H11D6NO and a molecular weight of 185.30 . The compound is a derivative of 2-Benzylamino-2-methyl-1-propanol, which has a molecular formula of C11H17NO .
The presence of the benzylamino group suggests that this compound might interact with biological targets through hydrogen bonding or ionic interactions. The methyl groups could potentially increase the lipophilicity of the compound, which might influence its absorption, distribution, metabolism, and excretion (ADME) properties.
The compound’s stability and efficacy could be influenced by various environmental factors. For instance, it should be stored in a dark place under an inert atmosphere at 2-8°C to maintain its stability .
Preparation Methods
The preparation of 2-Benzylamino-2-methyl-1-propanol-d6 typically involves the reaction of benzylamine with 2-methyl-1-propanol. The specific synthetic routes can include various methods such as hydrogenation reduction, alkylation, and nucleophilic substitution . Industrial production methods may involve optimizing these reactions to achieve high yields and purity.
Chemical Reactions Analysis
2-Benzylamino-2-methyl-1-propanol-d6 undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be substituted with other functional groups using appropriate reagents.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-Benzylamino-2-methyl-1-propanol-d6 is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Proteomics Research: It is used as a biochemical tool in proteomics to study protein structures and functions.
Chiral Auxiliary: It serves as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Antimicrobial Research: The compound has been found to exhibit antimicrobial properties, making it a potential candidate for the development of new drugs.
Comparison with Similar Compounds
2-Benzylamino-2-methyl-1-propanol-d6 can be compared with other similar compounds such as:
2-Benzylamino-2-methyl-1-propanol: The non-deuterated version of the compound, which has similar chemical properties but lacks the stable isotope labeling.
2-(Benzylamino)-2-methylpropan-1-ol: Another similar compound with slight variations in its chemical structure.
The uniqueness of this compound lies in its deuterium labeling, which makes it particularly useful in research applications that require stable isotopes.
Properties
IUPAC Name |
2-(benzylamino)-3,3,3-trideuterio-2-(trideuteriomethyl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-11(2,9-13)12-8-10-6-4-3-5-7-10/h3-7,12-13H,8-9H2,1-2H3/i1D3,2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIDHEIXSIHNMCG-WFGJKAKNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(CO)(C([2H])([2H])[2H])NCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
